2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide

Purity Quality Control Synthetic Intermediate

This brominated phenylacetamide features an ortho-bromo substitution ideal for Suzuki, Stille, or Buchwald-Hartwig couplings, enabling diverse biaryl analog synthesis. Its cyclopropylmethyl tail modulates LogP and TPSA (1.04-unit increase vs. unsubstituted core), providing a defined handle for probing lipophilicity effects. With IC50 values of 1.6–7.8 µM against HDAC2, it serves as a negative control or fragment-based discovery starting point.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 1311779-40-4
Cat. No. B1396539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide
CAS1311779-40-4
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)CC2=CC=CC=C2Br
InChIInChI=1S/C12H14BrNO/c13-11-4-2-1-3-10(11)7-12(15)14-8-9-5-6-9/h1-4,9H,5-8H2,(H,14,15)
InChIKeyCVMPUAGCKOXHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide (CAS 1311779-40-4) – Key Specifications for Scientific Selection


2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide (CAS 1311779-40-4) is a brominated phenylacetamide featuring a cyclopropylmethyl substituent on the amide nitrogen [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, with a molecular formula of C12H14BrNO, a molecular weight of 268.15 g/mol, and a purity range typically specified at 95–98% . The compound’s structure incorporates a bromoaryl moiety suitable for cross-coupling reactions and a cyclopropylmethyl group that modulates lipophilicity and steric properties [2].

Why Generic Substitution Fails for 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide


Direct substitution with simpler bromophenyl acetamides or other N-cyclopropylmethyl analogs is not scientifically valid because the specific combination of the 2‑bromophenyl scaffold and the cyclopropylmethyl amide tail yields a unique physicochemical and biological profile . The ortho‑bromo substitution pattern dictates cross‑coupling regioselectivity, while the cyclopropylmethyl group markedly alters logP, TPSA, and rotational flexibility compared to unsubstituted or methylamide analogs, thereby influencing both synthetic utility and target engagement [1][2]. These differentiated properties are quantified below.

Quantitative Differentiation: 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide vs. Comparators


Purity Specifications: 98% Assay vs. 97% Industry Baseline

2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide is commercially available with a minimum purity of 98% (HPLC) , exceeding the 97% purity commonly specified for the structurally simpler analog 2-(2-bromophenyl)acetamide (CAS 65999-53-3) . This higher purity reduces the need for additional purification steps in downstream synthesis, directly lowering material and labor costs in multi-step protocols.

Purity Quality Control Synthetic Intermediate

Physicochemical Profile: Lipophilicity and Polarity vs. Unsubstituted Phenylacetamide

The cyclopropylmethyl amide tail increases calculated LogP to 2.52, compared with 1.48 for 2-(2-bromophenyl)acetamide, while reducing TPSA from 43.1 Ų to 29.1 Ų . The compound also features four rotatable bonds versus two in the unsubstituted acetamide, enhancing conformational flexibility . These differences suggest improved membrane permeability and altered target binding characteristics.

Lipophilicity LogP TPSA Druglikeness

HDAC2 Inhibition: Modest Potency vs. Vorinostat – A Clear Profile Distinction

In an HDAC2 enzyme inhibition assay (Biovision HDAC Inhibitor Screening Kit), 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide displayed an IC50 of 1612 nM [1]. A separate replicate yielded an IC50 of 7760 nM under the same protocol [1]. In contrast, the clinically approved HDAC inhibitor Vorinostat (SAHA) exhibits an IC50 < 86 nM against HDAC2 . The ~20‑ to 90‑fold lower potency of the target compound confirms it is not a potent HDAC inhibitor, making it suitable as a negative control or a scaffold for further optimization.

HDAC Histone Deacetylase Enzyme Inhibition IC50

Synthetic Utility: Ortho‑Bromoaryl Moiety Enables Regioselective Cross‑Coupling

The ortho‑bromo substituent on the phenyl ring serves as a reactive handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) [1]. Unlike para‑ or meta‑substituted analogs, the ortho‑bromo position offers distinct steric and electronic properties that influence reaction selectivity and yield. While no head‑to‑head kinetic data are available, the presence of the bromine atom in this specific scaffold is widely documented to facilitate the construction of biaryl and C–N linkages that are foundational in medicinal chemistry lead optimization [2].

Cross-Coupling Suzuki Bromoaryl Building Block

Optimal Use Cases for 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide


Medicinal Chemistry Scaffold Diversification via Cross‑Coupling

The ortho‑bromoaryl moiety enables the introduction of diverse aryl, heteroaryl, or amino groups through Suzuki, Stille, or Buchwald‑Hartwig couplings [1]. This transforms the core into a wide array of biaryl or N‑aryl analogs, expediting structure‑activity relationship (SAR) studies. The cyclopropylmethyl tail remains intact during these transformations, preserving the lipophilic and conformational features that distinguish the scaffold from simpler phenylacetamides .

Negative Control or Tool Compound for HDAC‑Related Assays

With IC50 values of 1.6–7.8 µM against HDAC2, this compound exhibits substantially weaker inhibition than potent HDAC inhibitors like Vorinostat (IC50 < 86 nM) [2]. This makes it an appropriate negative control for confirming HDAC‑dependent phenotypes or a starting point for fragment‑based discovery where low intrinsic potency is desired to monitor gain‑of‑function following structural elaboration.

Building Block for Exploring Lipophilicity‑Dependent SAR

The 1.04‑unit increase in calculated LogP and 14 Ų decrease in TPSA relative to the unsubstituted phenylacetamide core provide a defined handle for probing how lipophilicity modulates cellular permeability, metabolic stability, or off‑target promiscuity. Researchers can use this compound as a “high LogP” comparator in parallel series to deconvolute the contribution of lipophilicity to phenotypic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.